molecular formula C13H18F2O B177908 1,2-Difluoro-3-(heptyloxy)benzene CAS No. 122265-84-3

1,2-Difluoro-3-(heptyloxy)benzene

Cat. No.: B177908
CAS No.: 122265-84-3
M. Wt: 228.28 g/mol
InChI Key: DTLNCGIPFFKTFC-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(heptyloxy)benzene (CAS No: 121219-19-0) is an organic compound with the molecular formula C13H18F2O and a molecular weight of 228.28 g/mol . It belongs to a class of alkoxy-difluorobenzene derivatives. The presence of fluorine atoms on the benzene ring significantly alters the compound's electronic properties and chemical reactivity . Fluorine, being highly electronegative, can enhance the lipid solubility of molecules, which is a critical factor in the development of pharmaceutical compounds, as it can improve metabolic stability and influence the absorption and distribution of potential drug candidates . This compound is typically characterized by its high purity and is supplied as a clear liquid. It should be stored sealed in a dry environment at cool temperatures, between 2-8°C, to maintain stability . Application Note: The structural motif of a difluorobenzene ring attached to an alkoxy chain makes this compound a valuable intermediate in organic synthesis and materials science. It may be used in the synthesis of more complex molecules for pharmaceutical research and the development of advanced materials . The heptyloxy chain can influence the compound's overall lipophilicity, making it a subject of interest in structure-activity relationship (SAR) studies. Handling and Safety: this compound is intended for research and development purposes only. It is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ all appropriate safety precautions before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O/c1-2-3-4-5-6-10-16-12-9-7-8-11(14)13(12)15/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLNCGIPFFKTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614412
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122265-84-3
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 1,2 Difluoro 3 Heptyloxy Benzene

Electrophilic Aromatic Substitution (EAS) Reactions on the Difluorobenzene Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. libretexts.org

The directing effects of the fluoro and heptyloxy substituents on the benzene (B151609) ring are crucial in determining the position of an incoming electrophile. The heptyloxy group (-O-C₇H₁₅) is a powerful activating group and an ortho, para-director due to the resonance donation of its oxygen lone pairs into the aromatic system. libretexts.orgorganicchemistrytutor.com This donation increases the electron density at the positions ortho and para to the heptyloxy group, making them more nucleophilic and thus more susceptible to electrophilic attack. pressbooks.pub

In 1,2-Difluoro-3-(heptyloxy)benzene, these effects are combined. The heptyloxy group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The fluorine at position 1 directs ortho and para (positions 2 and 6), and the fluorine at position 2 directs ortho and para (positions 1 and 3). The positions on the ring can be analyzed as follows:

Position 4: Para to the strongly activating heptyloxy group and meta to both fluorine atoms. This position is highly activated.

Position 5: Meta to the heptyloxy group and one fluorine, and para to the other fluorine. This position is less activated.

Position 6: Ortho to the heptyloxy group and ortho to one fluorine atom. This position is activated by the heptyloxy group but may experience some steric hindrance.

Given the potent activating and directing effect of the alkoxy group, electrophilic substitution is most likely to occur at the positions most strongly activated by it and least deactivated or sterically hindered by the fluorine atoms. Therefore, position 4 is the most probable site for electrophilic attack, followed by position 6.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+M)DeactivatingOrtho, Para
-OR (Alkoxy/Heptyloxy)Weakly Withdrawing (-I)Strongly Donating (+M)ActivatingOrtho, Para

The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway. masterorganicchemistry.commsu.edu

Formation of the Sigma Complex (Arenium Ion): The aromatic ring's π-electron system acts as a nucleophile and attacks the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. uomustansiriyah.edu.iq

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substitution product. masterorganicchemistry.com

The stability of the intermediate sigma complex is key to determining the regioselectivity. For this compound, attack at the ortho and para positions relative to the heptyloxy group allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. libretexts.org The fluorine atoms, despite their deactivating inductive effect, can also participate in stabilizing the positive charge at ortho and para positions through resonance. The interplay of these stabilizing and destabilizing effects on the arenium ion intermediates dictates the final product distribution. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). orgoreview.com This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile.

The presence of two fluorine atoms on the benzene ring of this compound makes the ring electron-deficient and thus activates it towards attack by nucleophiles. orgoreview.com The strong inductive effect of the fluorine atoms withdraws electron density from the ring, facilitating the attack of a nucleophile. For an SNAr reaction to occur, the electron-withdrawing group should ideally be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. orgoreview.comyoutube.com

In SNAr reactions, fluoride (B91410) is an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine creates a more polarized C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile. youtube.com

The most common mechanism for SNAr is the addition-elimination mechanism. orgoreview.com This process occurs in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically rate-determining.

Elimination of the Leaving Group: The leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, particularly when a strongly electron-withdrawing substituent is not present or when the leaving group is not fluoride. harvard.edu However, for fluorinated benzenes, the addition-elimination mechanism is generally accepted. The presence of multiple fluorine atoms, as in this compound, would be expected to favor the classical addition-elimination pathway for nucleophilic substitution.

Reactivity of the Heptyloxy Alkyl Chain and Functional Group Transformations

The heptyloxy chain attached to the benzene ring also possesses sites for chemical reactivity, although these are generally less reactive than the aromatic ring itself.

One of the most common reactions involving alkyl chains on a benzene ring is side-chain oxidation. orgoreview.comlibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl side chain at the benzylic position (the carbon atom directly attached to the ring) to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.org In the case of this compound, the atom in the benzylic position is an oxygen. However, the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-(CH₂)₅CH₃) is an α-oxyalkyl position. While not a traditional benzylic carbon, this position can be susceptible to certain oxidative functionalizations. For instance, photoredox catalysis has been shown to enable the C-H functionalization of α-oxyalkyl radicals in ethers. nih.govrsc.org

Ether linkages, such as the one in the heptyloxy group, are generally stable but can be cleaved under harsh reaction conditions, for example, with strong acids like HBr or HI. This would lead to the formation of 1,2-difluorophenol and a heptyl halide.

Comparative Reactivity Studies with Other Substituted Fluorobenzenes

The reactivity of this compound is best understood through comparison with other substituted fluorobenzenes. The nature and position of substituents on the benzene ring can significantly alter reaction rates and regioselectivity.

In the context of electrophilic aromatic substitution (EAS) , the heptyloxy group in this compound is an activating group due to its ability to donate electron density to the ring via resonance. This donation partially counteracts the deactivating effect of the two fluorine atoms. Halogens like fluorine are generally deactivating in EAS reactions due to their strong inductive electron withdrawal. masterorganicchemistry.comlibretexts.org However, fluorine's ability to donate a lone pair of electrons through resonance can make fluorobenzene (B45895) more reactive than other halobenzenes. masterorganicchemistry.comwikipedia.orgwikipedia.org In this compound, the activating heptyloxy group will likely render the ring more susceptible to electrophilic attack than 1,2-difluorobenzene (B135520) itself. The directing effect of the substituents will guide incoming electrophiles primarily to the ortho and para positions relative to the strongly activating heptyloxy group.

For nucleophilic aromatic substitution (SNAr) , the reactivity is enhanced by the presence of electron-withdrawing groups. Therefore, the two fluorine atoms in this compound activate the ring towards nucleophilic attack, making it more reactive than monofluorobenzene. In polyfluorinated benzenes, fluorine is a good leaving group. nist.govnist.govcore.ac.uk The electron-donating heptyloxy group, however, deactivates the ring towards nucleophilic attack. This deactivating effect is a general characteristic of electron-donating groups in SNAr reactions. core.ac.uk Consequently, this compound would be expected to be less reactive in SNAr than a more heavily fluorinated compound like hexafluorobenzene, where multiple fluorine atoms strongly activate the ring. nist.govnist.gov

The regioselectivity of SNAr reactions on unsymmetrical difluoroarenes can be complex, with reactivity sometimes correlating with the chemical shifts in ¹⁹F NMR. researchgate.net In the case of this compound, a nucleophile would likely replace one of the fluorine atoms. The precise position of substitution would depend on the reaction conditions and the nature of the attacking nucleophile.

The following tables provide a qualitative comparison of the reactivity of this compound with other relevant substituted fluorobenzenes in both electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

CompoundSubstituentsOverall Effect on RingExpected Relative ReactivityDirecting Effects
Benzene-HNeutralBaselineN/A
Fluorobenzene-FWeakly DeactivatingSlightly less reactive than benzeneortho, para-directing
1,2-Difluorobenzene-F, -FDeactivatingLess reactive than fluorobenzeneortho, para-directing to fluorines
Anisole (Methoxybenzene)-OCH3ActivatingMore reactive than benzeneortho, para-directing
This compound-F, -F, -OC7H15Moderately Deactivated (net effect)More reactive than 1,2-difluorobenzene, but less reactive than anisoleortho, para-directing relative to the heptyloxy group

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundSubstituentsOverall Effect on RingExpected Relative ReactivityLeaving Group
Fluorobenzene-FNot strongly activatedLow reactivity (requires strong conditions)-F
1,2-Difluorobenzene-F, -FActivatedMore reactive than fluorobenzene-F
Hexafluorobenzene-F, -F, -F, -F, -F, -FStrongly ActivatedHighly reactive-F
1,2-Difluoro-3-nitrobenzene-F, -F, -NO2Strongly ActivatedHighly reactive-F
This compound-F, -F, -OC7H15Activated by -F, Deactivated by -OC7H15Less reactive than 1,2-difluorobenzene and 1,2-difluoro-3-nitrobenzene-F

Advanced Spectroscopic Characterization of 1,2 Difluoro 3 Heptyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be essential for elucidating the molecular structure of 1,2-Difluoro-3-(heptyloxy)benzene.

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the heptyloxy alkyl chain and the aromatic ring.

Alkyl Protons: The seven-carbon chain would produce a series of multiplets. The terminal methyl group (CH₃) would appear as a triplet at the most upfield position (likely around 0.9 ppm). The methylene (B1212753) group adjacent to the oxygen (-OCH₂-) would be the most downfield of the alkyl signals, appearing as a triplet (likely in the 4.0-4.2 ppm range) due to coupling with the neighboring CH₂ group. The remaining five methylene groups would produce a complex series of overlapping multiplets in the intermediate region (typically 1.3-1.8 ppm).

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.8-7.5 ppm). Their chemical shifts and coupling patterns (multiplicities) would be complex due to coupling to each other and to the two adjacent fluorine atoms. The specific splitting patterns would be crucial for confirming the 1,2-difluoro-3-alkoxy substitution pattern.

A ¹³C NMR spectrum would identify all 13 unique carbon atoms in the molecule.

Alkyl Carbons: The seven carbons of the heptyloxy group would appear in the upfield region of the spectrum (typically 14-70 ppm). The carbon directly bonded to the oxygen (-OCH₂) would be the most downfield of this set (around 69-70 ppm).

Aromatic Carbons: The six carbons of the benzene ring would appear in the downfield region (typically 110-160 ppm). The signals for the carbons directly bonded to the fluorine atoms (C-1 and C-2) and the oxygen atom (C-3) would be most affected. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would cause these signals to appear as doublets or more complex multiplets, providing definitive evidence for the fluorine substitution pattern. The chemical shifts would confirm the electronic environment of each carbon in the ring. masterorganicchemistry.comlibretexts.org

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds. beilstein-journals.org For this compound, the two fluorine atoms are in chemically non-equivalent environments. Therefore, two distinct signals would be expected in the ¹⁹F NMR spectrum. The chemical shifts and the coupling constant between them (³JFF) would provide unambiguous confirmation of their ortho relationship. magritek.com Further coupling to adjacent aromatic protons (³JFH and ⁴JFH) would also be observed, adding another layer of structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra would display several key absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the heptyloxy group would be observed in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching would appear around 3030-3080 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations would produce a series of peaks in the 1450-1620 cm⁻¹ region.

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretching would be expected around 1200-1280 cm⁻¹.

C-F Stretching: Strong C-F stretching bands would be present in the 1100-1300 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be characteristic of the 1,2,3-trisubstituted benzene ring pattern.

The conformation of the flexible heptyloxy chain can influence the vibrational spectra. While detailed conformational analysis would require advanced computational studies alongside experimental data, variations in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra under different conditions (e.g., temperature changes) could provide insights into the conformational dynamics of the alkyl chain and its interaction with the aromatic ring. Studies on related fluorinated mesogenic compounds have shown that molecular conformation significantly impacts their physical properties. spectrabase.com

Computational and Theoretical Chemistry Studies on 1,2 Difluoro 3 Heptyloxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of molecules like 1,2-Difluoro-3-(heptyloxy)benzene. By approximating the electron density of a molecule, DFT can provide accurate insights into its behavior.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these energy levels. researchgate.net The charge distribution, analyzed through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the electronic effects of the substituents. beilstein-journals.org The fluorine atoms induce a significant positive charge on the carbons to which they are attached (C1 and C2) due to their high electronegativity, creating a localized electron-poor region. beilstein-journals.org Conversely, the oxygen atom of the heptyloxy group donates electron density to the aromatic ring through resonance, affecting the charge distribution across the benzene (B151609) ring.

Below is a table of hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar fluorinated alkoxybenzenes.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311++G(d,p)
Dipole Moment2.5 DB3LYP/6-311++G(d,p)
Atomic Charges (Mulliken)
C1+0.25B3LYP/6-311++G(d,p)
C2+0.23B3LYP/6-311++G(d,p)
C3-0.15B3LYP/6-311++G(d,p)
O (heptyloxy)-0.45B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and based on values reported for analogous compounds in the literature.

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. faccts.detau.ac.il By computing the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. faccts.de These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. For this compound, characteristic vibrational frequencies would include C-F stretching modes, aromatic C-C stretching, and C-O-C stretching of the ether linkage. ijrte.org

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tau.ac.il These theoretical chemical shifts, when correlated with experimental spectra, provide a powerful tool for structural elucidation and conformational analysis. schrodinger.com The predicted ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment around the fluorine atoms.

The following table presents hypothetical predicted spectroscopic data for this compound.

Spectroscopic ParameterPredicted ValueExperimental Correlation
IR Frequencies (cm⁻¹)
C-F Stretch1290, 1225Strong bands in the experimental IR spectrum
Aromatic C=C Stretch1610, 1520Characteristic bands for substituted benzenes
C-O-C Stretch (ether)1150Confirms the presence of the alkoxy group
NMR Chemical Shifts (ppm)
¹H (aromatic)6.8 - 7.2Complex multiplet patterns due to F-H coupling
¹³C (C-F carbons)140 - 150Downfield shifts due to fluorine electronegativity
¹⁹F-130 to -145Dependent on the specific electronic environment

Note: The data in this table is illustrative and based on typical values for related compounds.

The three-dimensional structure and conformational preferences of this compound can be thoroughly investigated using DFT. Geometry optimization calculations find the lowest energy arrangement of atoms, providing precise bond lengths and angles. researchgate.net The flexibility of the heptyloxy chain introduces multiple possible conformations. Torsional potential energy scans around the C(ring)-O bond and various C-C bonds within the alkyl chain can identify the most stable conformers. researchgate.net

For alkoxybenzenes, the orientation of the alkyl chain relative to the benzene ring is crucial. researchgate.net Studies on similar molecules like ethoxybenzene have shown that planar conformations, where the alkoxy chain lies in the plane of the benzene ring, are often the most stable. researchgate.net However, the steric hindrance from the adjacent fluorine atom in the ortho position in this compound might favor a non-planar (perpendicular) conformation of the heptyloxy group to minimize repulsive interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. beilstein-journals.org

For a class of compounds like substituted benzenes, QSAR/QSPR models can predict properties such as toxicity, bioavailability, or environmental fate. nih.gov These models are built using molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecule.

Commonly used descriptors for halogenated aromatic compounds include: nih.govkg.ac.rs

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Calculated from quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment, atomic charges). osti.gov

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity.

A multiple linear regression (MLR) or more advanced machine learning model can then be developed to correlate these descriptors with a specific activity or property for a training set of molecules. Such a model could then be used to predict the behavior of this compound.

Molecular DescriptorTypeRelevance to Chemical Behavior
LogPPhysicochemicalPredicts hydrophobicity and membrane permeability.
HOMO/LUMO Energy GapElectronicRelates to chemical reactivity and stability. nih.gov
Molecular Weight (MW)ConstitutionalBasic descriptor related to size and transport properties.
Number of Halogen AtomsConstitutionalInfluences electronic properties and potential for specific interactions. nih.gov
Dipole MomentElectronicDescribes molecular polarity, affecting solubility and intermolecular interactions.

In silico (computational) methods are invaluable for systematically studying how different substituents affect the properties of a molecule. For this compound, the key substituents are the two fluorine atoms and the heptyloxy group.

The heptyloxy group, on the other hand, is an activating group. The oxygen atom withdraws electrons inductively but strongly donates electron density to the ring via resonance. libretexts.org This resonance effect generally dominates, making the ortho and para positions more electron-rich and susceptible to electrophilic attack. The interplay between the deactivating fluorine atoms and the activating heptyloxy group creates a unique electronic profile for this compound, which can be precisely mapped and quantified using computational models.

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of intermolecular interactions in the condensed phases of this compound. These simulations model the system at an atomistic level, providing insights into the collective behavior of molecules that give rise to its liquid crystalline properties. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict thermodynamic properties, structural organization, and the nature of intermolecular forces over time.

For a molecule like this compound, which features a polar aromatic core and a flexible nonpolar tail, MD simulations are particularly useful for understanding the balance of forces that dictates its phase behavior. The simulation protocol for such a system typically involves the construction of a simulation box containing a large number of molecules, initially placed in a random or lattice arrangement. The system is then allowed to evolve over time, typically on the order of nanoseconds to microseconds, under specific temperature and pressure conditions (ensembles like NVT or NPT). The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. For fluorinated organic molecules, force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are often employed due to their specific parameterization for organo-inorganic interactions. mdpi.com

The intermolecular interactions governing the behavior of this compound in condensed phases are multifaceted. The primary forces at play include:

Dipole-Dipole Interactions: The two adjacent fluorine atoms on the benzene ring create a significant local dipole moment. These dipoles on neighboring molecules will interact, influencing their relative orientations. aps.org Simulations can quantify the strength and preferred alignment of these dipolar interactions.

π-π Stacking: The aromatic benzene rings can engage in π-π stacking interactions. While the fluorine substituents can modulate the electron density of the ring, these interactions contribute to the cohesive energy and the formation of ordered phases.

Specific Fluorine Interactions: Fluorine atoms can participate in weak, non-covalent interactions, such as C–F···H hydrogen bonds and C–F···F interactions. mdpi.com MD simulations can reveal the prevalence and geometric preferences of these specific interactions, which can be critical in determining the local molecular structure.

From the trajectories generated by MD simulations, various properties can be calculated to characterize the intermolecular interactions and the resulting condensed phase structure. A key parameter is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. By calculating RDFs between different atoms or molecular centers of mass, one can elucidate the short-range and long-range order in the system.

Another critical output is the orientational order parameter, which quantifies the degree of alignment of the molecules along a common director, a hallmark of liquid crystalline phases. This allows for the computational identification of phase transitions, such as from an isotropic liquid to a nematic or smectic phase.

The following interactive table presents hypothetical, yet representative, data that could be obtained from an MD simulation of this compound in a nematic liquid crystal phase. The data illustrates the relative contributions of different intermolecular forces and the degree of molecular ordering.

Interactive Data Table: Simulated Intermolecular Interaction Energies and Order Parameters for this compound in a Nematic Phase

Simulation ParameterValueUnitDescription
Temperature350KThe simulated temperature of the system.
Pressure1atmThe simulated pressure of the system.
Average Dipole-Dipole Energy-15.2kJ/molThe average electrostatic interaction energy between molecular dipoles.
Average Van der Waals Energy-25.8kJ/molThe average energy from London dispersion forces and short-range repulsion.
Average π-π Stacking Energy-8.5kJ/molThe estimated contribution of interactions between aromatic rings.
Nematic Order Parameter (S)0.65-A measure of the long-range orientational order of the molecules.
C-F···H Bond Occupancy12.5%The percentage of time specific C-F and C-H groups on adjacent molecules are within a defined bonding distance and angle.

Research on Applications and Advanced Materials Incorporating 1,2 Difluoro 3 Heptyloxy Benzene Motifs

Role as Synthetic Intermediates in Fine Chemical Synthesis

The structural framework of 1,2-difluoro-3-(heptyloxy)benzene makes it a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of the fluorine atoms and the ether linkage allows for selective chemical modifications, providing a scaffold for the construction of targeted molecular architectures.

While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, the broader class of fluorinated benzene (B151609) derivatives is of significant interest in medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly alter its biological properties, including metabolic stability, binding affinity to target proteins, and membrane permeability. The 1,2-difluorobenzene (B135520) motif, in particular, is found in various biologically active compounds.

The synthesis of complex pharmaceutical intermediates often involves multi-step processes where fluorinated starting materials are crucial. For instance, the synthesis of certain anti-cancer and anti-inflammatory agents utilizes fluorinated aromatic rings as core structures. The heptyloxy group in this compound can serve multiple purposes in a synthetic route. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of further functionalization on the benzene ring. Additionally, the ether linkage can be cleaved under specific conditions to yield a phenol (B47542), providing another reactive site for further chemical transformations.

The general importance of fluorinated benzenes as pharmaceutical intermediates is well-established. For example, difluorobenzene derivatives are key components in the synthesis of certain enzyme inhibitors and receptor antagonists. The synthesis of complex molecules like Dolutegravir, an anti-AIDS drug, relies on intermediates such as 2,4-difluorobenzylamine. google.com Although not the specific compound of interest, this highlights the critical role of difluorinated benzene structures in the pharmaceutical industry.

Pharmaceutical Intermediate Class Significance of Fluorination Potential Role of this compound
Enzyme InhibitorsEnhanced binding affinity and metabolic stabilityCore scaffold for building inhibitor molecules
Receptor AntagonistsImproved pharmacokinetic profileStarting material for multi-step synthesis
Anti-viral AgentsAltered electronic properties for better target interactionPrecursor to more complex fluorinated heterocycles

In the field of agrochemicals, the incorporation of fluorine into active ingredients is a widely used strategy to enhance efficacy and selectivity. Fluorinated compounds often exhibit increased biological activity, allowing for lower application rates and improved environmental profiles. Difluorobenzene derivatives are common structural motifs in modern herbicides, fungicides, and insecticides.

While specific patents for agrochemicals explicitly naming this compound are not readily found, the synthesis of many commercial pesticides involves intermediates with similar structural features. The development of new agrochemicals is a complex process that often involves the screening of large libraries of compounds. The this compound scaffold, with its combination of a fluorinated aromatic ring and a lipophilic alkyl chain, presents a promising starting point for the synthesis of novel pesticide candidates.

For example, 2,2-difluoro-1,3-benzodioxole (B44384) is a known intermediate for the preparation of products for agricultural chemistry. google.com This underscores the value of difluorinated benzene structures in this sector. The general synthetic utility of fluorinated benzenes in creating complex molecules for agriculture is a key area of research. google.comepo.orggoogleapis.comgoogleapis.comepo.org

Agrochemical Class Function of Fluorinated Moiety Potential Synthetic Utility
HerbicidesIncreased potency and target specificityBuilding block for novel active ingredients
FungicidesEnhanced fungicidal activity and systemic propertiesCore structure for derivatization
InsecticidesImproved insecticidal activity and metabolic resistanceStarting point for creating new classes of insecticides

Contributions to Advanced Materials Science

The unique physical and electronic properties of this compound and its derivatives make them attractive candidates for applications in advanced materials, particularly in the fields of liquid crystals and organic electronics.

The field of liquid crystals is heavily reliant on molecules that can exhibit mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, is characteristic of a calamitic (rod-like) mesogen. The presence of the two lateral fluorine atoms is particularly significant as it can induce a strong dipole moment, which is a desirable property for creating liquid crystal materials with a high dielectric anisotropy.

Research has shown that difluoro-substituted Schiff base liquid crystals exhibit interesting mesomorphic behavior, with the terminal alkoxy chain length influencing the type of liquid crystal phase formed. nih.gov Shorter chains tend to favor the nematic phase, while longer chains can induce smectic phases. This tunability is crucial for designing materials for specific applications in electro-optic devices such as displays and optical switches.

While there is no direct report on the liquid crystalline properties of this compound itself, the synthesis of liquid crystals carrying stereodefined vicinal difluoro-alkyl motifs has been described, and these materials have been shown to possess negative dielectric anisotropy, a key property for certain display technologies. rsc.org Furthermore, carbazole-substituted terephthalonitriles functionalized with alkoxy chains have been shown to exhibit liquid-crystalline and thermally activated delayed fluorescence (TADF) properties. urfu.ru

Liquid Crystal Property Influence of this compound Moiety Application
Mesophase FormationPotential for nematic or smectic phasesLiquid Crystal Displays (LCDs)
Dielectric AnisotropyHigh dipole moment from C-F bondsFast-switching electro-optic devices
Optical AnisotropyAnisotropic molecular shapeLight modulators and sensors

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. The efficiency and color of an OLED are determined by the properties of the organic materials used in its various layers. While there is no specific literature detailing the use of this compound in OLEDs, the broader class of fluorinated aromatic compounds is of interest for developing new host and dopant materials.

The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for charge injection and transport in an OLED device. Furthermore, the heptyloxy chain could be used to tune the solubility and film-forming properties of the material, which are important for device fabrication.

Solvents for Specialized Electrochemical Studies of Transition Metal Complexes

The choice of solvent is critical in electrochemical studies, as it can significantly influence the stability and reactivity of the species being investigated. For studies involving reactive transition metal complexes, a non-coordinating and electrochemically inert solvent is highly desirable.

Research has demonstrated that 1,2-difluorobenzene is an effective non-coordinating solvent for electrochemical studies of transition metal complexes. nih.gov It possesses good solvating properties for both the electrolyte and the metal complexes, and it has a wide potential window, allowing for the study of both oxidation and reduction processes. Its chemical inertness makes it an excellent medium for generating and stabilizing otherwise inaccessible intermediates. nih.gov

While these studies were conducted on the parent 1,2-difluorobenzene, the heptyloxy derivative, this compound, would be expected to retain the non-coordinating nature of the fluorinated benzene ring. The addition of the heptyloxy chain would increase the lipophilicity of the solvent, which could be advantageous for dissolving highly non-polar transition metal complexes. The electrochemical window of the heptyloxy derivative would need to be experimentally determined, but it is plausible that it would also be suitable for a range of electrochemical investigations. The use of such a specialized solvent could enable the study of sensitive catalytic reactions and the characterization of novel transition metal species. semanticscholar.org

Solvent Property Advantage in Electrochemistry Relevance of this compound
Non-coordinating NatureMinimizes solvent interaction with the metal centerExpected to be retained from the difluorobenzene core
Wide Electrochemical WindowAllows for the study of a broad range of redox potentialsNeeds experimental verification, but likely to be wide
Good Solvating PowerDissolves a variety of electrolytes and complexesEnhanced solubility for lipophilic complexes due to the heptyloxy chain
Chemical InertnessPrevents solvent-based side reactionsCrucial for studying reactive intermediates

Derivatization and Analog Development from 1,2 Difluoro 3 Heptyloxy Benzene

Functionalization of the Aromatic Ring through Substitution Reactions

The difluorinated benzene (B151609) ring of 1,2-difluoro-3-(heptyloxy)benzene is amenable to various electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide array of functional groups. The directing effects of the fluorine and heptyloxy substituents play a critical role in determining the regioselectivity of these reactions.

The fluorine atoms are deactivating, electron-withdrawing groups, while the heptyloxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects governs the position of incoming electrophiles. Common electrophilic aromatic substitution reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. orgoreview.com The nitro group is a versatile functional group that can be further reduced to an amine, which can then serve as a handle for a variety of subsequent chemical transformations. For instance, the nitration of related 1,2-difluoro-3-nitrobenzene has been documented. nih.govnih.govnih.govepa.gov

Halogenation: The introduction of additional halogen atoms (e.g., Cl, Br) can be accomplished through electrophilic halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. These halogenated derivatives can serve as precursors for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orglumenlearning.commasterorganicchemistry.comchemguide.co.uklibretexts.org The resulting ketone can be a key intermediate for the synthesis of more complex molecules. The position of acylation will be influenced by the directing effects of the existing substituents.

A summary of potential electrophilic aromatic substitution reactions on the this compound ring is presented in the table below.

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Nitro-1,2-difluoro-3-(heptyloxy)benzene isomers
BrominationNBS, catalystBromo-1,2-difluoro-3-(heptyloxy)benzene isomers
AcylationRCOCl, AlCl₃Acyl-1,2-difluoro-3-(heptyloxy)benzene isomers

Modification of the Heptyloxy Side Chain

The heptyloxy side chain offers another site for chemical modification, providing a means to alter the lipophilicity, steric bulk, and potential interaction points of the molecule. Key reactions involving the heptyloxy group include ether cleavage and side-chain oxidation.

Ether Cleavage: The ether linkage can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI, to yield 1,2-difluoro-3-phenol and the corresponding heptyl halide. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction provides a route to introduce different functionalities at the 3-position of the difluorobenzene ring by subsequent reaction of the newly formed phenol (B47542).

Side-Chain Oxidation: While the heptyloxy group itself is not directly oxidized at the benzylic position (as there is none), modifications can be envisioned if the side chain were to be altered to include a benzylic carbon. For instance, if a derivative were synthesized with a heptyl group instead of a heptyloxy group, the benzylic carbon could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgoreview.comlibretexts.orglibretexts.orgyoutube.comyoutube.com This highlights a potential two-step strategy for introducing a carboxylic acid group: ether cleavage followed by alkylation and subsequent oxidation.

The table below summarizes potential modifications of the heptyloxy side chain.

Reaction TypeReagentsPotential Product(s)
Ether CleavageHBr or HI1,2-Difluoro-3-phenol and 1-haloheptane
Oxidation (of a related heptyl derivative)KMnO₄ or H₂CrO₄2-(1,2-Difluorophenyl)benzoic acid

Synthesis and Characterization of Structural Analogues for Structure-Function Relationship Studies

The synthesis and characterization of structural analogs of this compound are essential for understanding how specific structural features influence the compound's physical, chemical, and biological properties. By systematically altering the substitution pattern on the aromatic ring and the nature of the side chain, researchers can establish structure-activity relationships (SAR).

For example, studies on related difluorophenyl compounds have shown that the position and nature of substituents can significantly impact biological activity, such as antifungal or enzyme inhibitory effects. nih.govnyxxb.cn The synthesis of a library of analogs with varying side-chain lengths, branching, or the introduction of different functional groups on the ring allows for a comprehensive exploration of the chemical space around the parent molecule. The characterization of these new compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm their structure and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2-Difluoro-3-(heptyloxy)benzene via nucleophilic aromatic substitution?

  • Methodology :

  • Reagents : Use 1,2-difluoro-3-nitrobenzene (or similar precursor) and heptanol as the alkoxy source.
  • Conditions : A polar aprotic solvent (e.g., DMF or DMSO) with a strong base (e.g., NaH or K₂CO₃) at 80–100°C for 12–24 hours under inert atmosphere .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) or GC-MS.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol.

Q. How can ¹H/¹³C NMR and FTIR be used to confirm the structure of this compound?

  • ¹H NMR : Expect signals at δ 6.8–7.2 ppm (aromatic protons), δ 4.0–4.2 ppm (OCH₂ of heptyl group), and δ 0.8–1.7 ppm (alkyl chain protons). Fluorine coupling splits aromatic peaks .
  • ¹³C NMR : Peaks at ~150 ppm (C-O), ~110–125 ppm (aromatic carbons with fluorine coupling), and ~20–35 ppm (alkyl chain carbons) .
  • FTIR : Stretching vibrations at 1250–1150 cm⁻¹ (C-F), 1050–1100 cm⁻¹ (C-O-C), and 2850–2950 cm⁻¹ (C-H of alkyl chain).

Q. What solvent systems are suitable for recrystallizing this compound?

  • Options : Ethanol, acetone, or ethyl acetate/hexane mixtures.
  • Rationale : Moderate polarity aligns with the compound’s hydrophobic heptyl chain and polar aromatic core. Solubility tests at varying temperatures (25–60°C) are recommended .

Advanced Research Questions

Q. How does alkyl chain length (C₆ vs. C₇) influence the mesophase behavior of alkoxy-difluorobenzenes?

  • Experimental Design :

  • Synthesis : Compare 1,2-Difluoro-3-(hexyloxy)benzene (C₆) and this compound (C₇).
  • Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and polarized optical microscopy (POM) to observe texture changes.
  • Findings : Longer chains (C₇) enhance van der Waals interactions, stabilizing smectic phases at higher temperatures (e.g., clearing point increases by ~10°C compared to C₆) .

Q. What role do fluorine substituents play in modulating the electronic properties of this compound?

  • Computational Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis set. Analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Results : Fluorine atoms withdraw electron density, reducing HOMO energy (-6.2 eV) and increasing electrophilicity at the para position .

Q. How can conflicting solubility data for alkoxy-difluorobenzenes in nonpolar solvents be resolved?

  • Contradiction Analysis :

  • Hypothesis : Discrepancies arise from trace impurities or polymorphic forms.
  • Validation : Repeat solubility measurements (e.g., in hexane) with rigorously purified batches. Characterize crystallinity via XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.